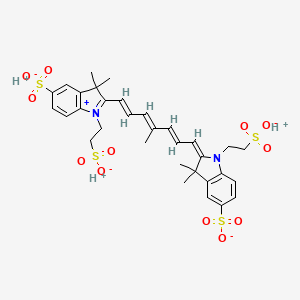

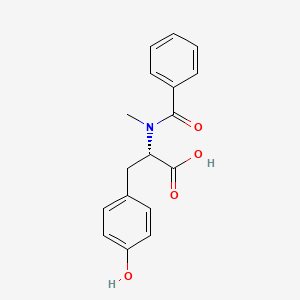

N-Benzoyl-N-methyl-L-tyrosine

Übersicht

Beschreibung

N-Benzoyl-N-methyl-L-tyrosine is an N-acyl-L-tyrosine. It is a derivative of L-tyrosine in which one of the hydrogens of the amino group has been replaced by a benzoyl group .

Molecular Structure Analysis

The molecular formula of N-Benzoyl-N-methyl-L-tyrosine is C16H15NO4 . It is an N-acyl-L-tyrosine, which means it is a derivative of L-tyrosine where one of the hydrogens of the amino group has been replaced by a benzoyl group .Wissenschaftliche Forschungsanwendungen

Enzyme Assay

“N-Benzoyl-N-methyl-L-tyrosine” is used as a substrate for the assay of chymotrypsin . Chymotrypsin is an enzyme that plays a crucial role in protein digestion, and the compound’s resistance to trypsin makes it an ideal substrate for measuring chymotrypsin activity .

Hydrolysis Studies

The compound has been used in studies investigating the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) anchored in cyclodextrin (CD) by enzymes such as α-chymotrypsin and subtilisin . These studies provide insights into the kinetics of enzymatic reactions involving hydrophobic compounds .

Solubility Enhancement

“N-Benzoyl-N-methyl-L-tyrosine” has been used in research exploring the solubility enhancement of water-insoluble substrates. The compound, when complexed with β-cyclodextrin (or its methyl derivative), becomes soluble . This property is particularly useful in enzymatic catalysis of hydrophobic compounds .

Investigation of Enzyme Kinetics

The compound has been used in studies investigating the kinetics of enzyme-catalyzed reactions. For instance, the hydrolysis of CD-anchored BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values .

Study of Enzyme Specificity

“N-Benzoyl-N-methyl-L-tyrosine” has been used in studies investigating enzyme specificity. Its resistance to trypsin and susceptibility to chymotrypsin make it a useful tool for studying the specificity of these enzymes .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-Benzoyl-N-methyl-L-tyrosine is chymotrypsin , a digestive enzyme that breaks down proteins in the small intestine . This compound is completely resistant to trypsin, another digestive enzyme .

Mode of Action

N-Benzoyl-N-methyl-L-tyrosine acts as a substrate for chymotrypsin . It is hydrolyzed by chymotrypsin, a process that involves the breaking of a bond in the molecule .

Biochemical Pathways

The hydrolysis of N-Benzoyl-N-methyl-L-tyrosine by chymotrypsin is a key step in the digestion of dietary proteins. The hydrolysis results in the breakdown of the compound, facilitating its absorption in the digestive tract .

Pharmacokinetics

The pharmacokinetics of N-Benzoyl-N-methyl-L-tyrosine are influenced by its solubility. The compound is water-insoluble but can be rendered soluble upon complexation with β-cyclodextrin or its methyl derivative . This solubilization can enhance the bioavailability of the compound.

Result of Action

The action of N-Benzoyl-N-methyl-L-tyrosine results in its hydrolysis, contributing to the digestion of proteins. This process is essential for the absorption of amino acids, the building blocks of proteins, in the body .

Action Environment

The action of N-Benzoyl-N-methyl-L-tyrosine is influenced by environmental factors such as the presence of other enzymes and the pH of the environment. For instance, the compound is resistant to trypsin, indicating that its action is specific to certain enzymes . Additionally, the solubilization of the compound with β-cyclodextrin suggests that its action can be enhanced in certain environments .

Eigenschaften

IUPAC Name |

(2S)-2-[benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18(16(20)13-5-3-2-4-6-13)15(17(21)22)11-12-7-9-14(19)10-8-12/h2-10,15,19H,11H2,1H3,(H,21,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAKKQDFONYYEO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-N-methyl-L-tyrosine | |

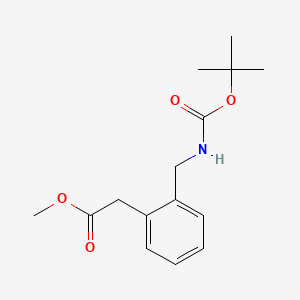

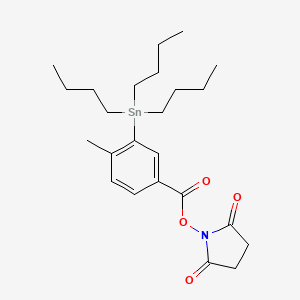

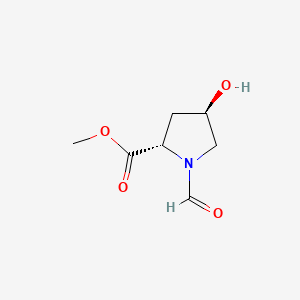

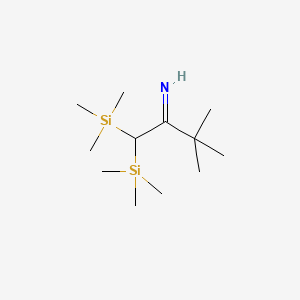

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)